molecular formula C9H12N2O3 B2869353 ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate CAS No. 1823789-80-5

ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B2869353
CAS No.: 1823789-80-5
M. Wt: 196.206
InChI Key: ZDIFQZADUHCTRP-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an ethyl group at the 1-position, a formyl group at the 5-position, and a carboxylate ester group at the 3-position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and hydrazine hydrate.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of ethyl 1-ethyl-5-hydroxymethyl-1H-pyrazole-3-carboxylate.

  • Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Hydroxymethyl Derivatives: Resulting from reduction reactions.

  • Substituted Pyrazoles: Resulting from substitution reactions.

Scientific Research Applications

Ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various pyrazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.

  • Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Some pyrazole derivatives are investigated for their potential therapeutic effects in treating diseases such as diabetes and inflammation.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate: This compound differs by having a difluoromethyl group instead of a formyl group.

  • Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: This compound has a phenyl group at the 3-position instead of a formyl group at the 5-position.

Properties

IUPAC Name

ethyl 1-ethyl-5-formylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-11-7(6-12)5-8(10-11)9(13)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFQZADUHCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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